molecular formula C24H21N3O2S B2999269 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide CAS No. 865657-35-8

2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide

Cat. No. B2999269
CAS RN: 865657-35-8
M. Wt: 415.51
InChI Key: VIFQTTQQDFPRCA-UHFFFAOYSA-N
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Description

2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide, also known as MPTI, is a compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Evaluation for Anticonvulsant Activity

Research has explored the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, including those with methoxy, methyl, nitro, and chloro substituents, for their anticonvulsant activities against seizures induced by maximal electroshock (MES). The study identifies 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide as the most active compound, indicating potential applications in anticonvulsant drug development (Aktürk et al., 2002).

Potential PET Tracers for Imaging

Another study focused on the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). The research highlights the successful preparation and isolation of these tracers, suggesting their application in PET imaging for neurological and other diseases (Gao et al., 2016).

Investigating Alzheimer's Disease

A related study synthesized and evaluated [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor, for potential detection of Alzheimer's disease prior to amyloid β aggregation. Despite not permeating the blood-brain barrier in animal models, the compound's synthesis offers insights into Alzheimer's research and diagnostic approaches (Brooks et al., 2015).

Anticancer and Antibacterial Properties

Research into 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives has revealed significant anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines. This suggests potential applications in cancer therapy (Duran & Demirayak, 2012). Additionally, imidazole derivatives have been synthesized and evaluated for their antimicrobial activities against resistant bacterial strains, including ESBL, VRE, and MRSA, indicating their potential in addressing antimicrobial resistance (Daraji et al., 2021).

properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-29-20-14-12-18(13-15-20)23-26-22(17-8-4-2-5-9-17)24(27-23)30-16-21(28)25-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFQTTQQDFPRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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